molecular formula C₂₇H₃₂O₈ B1146467 Nimbinic Acid CAS No. 5866-30-8

Nimbinic Acid

Cat. No.: B1146467
CAS No.: 5866-30-8
M. Wt: 484.54
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Description

Nimbinic acid is a triterpenoid compound derived from the neem tree (Azadirachta indica), widely studied for its antimicrobial, anti-inflammatory, and insecticidal properties. Structurally, it belongs to the limonoid class, characterized by a highly oxygenated tetracyclic framework.

Properties

CAS No.

5866-30-8

Molecular Formula

C₂₇H₃₂O₈

Molecular Weight

484.54

Synonyms

(2R,3aR,4aS,5R,5aR,6R,9aR,10R,10aR)-2-(3-Furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-5-hydroxy-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-2H-cyclopenta[b]naphtho[2,3-d]furan-10-acetic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nimbinic Acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of nimbin, another compound found in neem, using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound often involves the extraction of neem oil followed by purification processes. The extracted oil is subjected to chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Nimbinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Nimbinic Acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize nimbinic acid’s properties, a comparative analysis with structurally and functionally analogous compounds is essential. Below is a detailed comparison based on pharmacological activity, chemical stability, and synthesis complexity:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Class Key Functional Groups Bioactivity Stability (pH 7.4) Synthesis Complexity
This compound Limonoid triterpenoid Epoxide, hydroxyl, ester Antimicrobial, anti-inflammatory Moderate High (multi-step)
Azadirachtin Limonoid triterpenoid Tetranortriterpenoid, acetyl Insecticidal, growth inhibition Low (hydrolysis) Extremely high
Gedunin Limonoid triterpenoid Lactone, hydroxyl Anticancer, antiparasitic Moderate Moderate
Salannin Limonoid triterpenoid Acetyl, furan Antifeedant, antiviral High High

Pharmacological Activity

  • This compound : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) due to its epoxide and ester groups, which disrupt microbial membranes .
  • Azadirachtin: Primarily insecticidal, targeting molting hormones in pests. Its tetranortriterpenoid structure enables strong binding to insect-specific receptors but lacks significant antibacterial effects .
  • Gedunin : Demonstrates anticancer activity via heat-shock protein (HSP90) inhibition, a mechanism distinct from this compound’s membrane-targeting action .

Chemical Stability

This compound’s stability is moderate under physiological conditions, whereas azadirachtin degrades rapidly due to hydrolysis of its ester groups. Salannin, with a furan moiety, shows higher stability, making it more suitable for long-term storage .

Research Findings and Methodological Considerations

Recent studies emphasize the need for rigorous characterization of this compound analogs. For example:

  • Spectroscopic Validation : As per , $ ^1H $ NMR (0.01 ppm precision) and $ ^{13}C $ NMR (0.1 ppm precision) are critical for confirming this compound’s structure, particularly its epoxide resonance at δ 3.2–3.5 ppm .
  • Stability Testing : Comparative assays under varying pH conditions () reveal this compound’s degradation at pH < 5, limiting its use in acidic environments .

Biological Activity

Nimbinic acid, a compound derived from the neem tree (Azadirachta indica), has garnered attention for its diverse biological activities. This article provides an overview of its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes. Studies have shown that this compound can destabilize bacterial membranes, leading to cell death by disrupting the electron transport chain and inhibiting ATP synthesis .
  • Research Findings : A study indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, with values as low as 15 µg/mL, showcasing its potential as an effective antibacterial agent .
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis25

2. Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which are critical in combating oxidative stress.

  • Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thus protecting cellular components from oxidative damage .
  • Case Studies : In vitro studies have demonstrated that this compound significantly reduces lipid peroxidation levels in cultured cells, indicating its protective role against oxidative stress-induced cellular damage .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy.

  • Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating the inflammatory response . This property is beneficial in conditions characterized by chronic inflammation.
  • Research Findings : In animal models, administration of this compound resulted in reduced paw edema and inflammatory markers, demonstrating its effectiveness in managing inflammation-related disorders .

4. Cytotoxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to evaluate its cytotoxicity.

  • Cytotoxicity Studies : In vitro assays on various mammalian cell lines revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values varied significantly depending on the cell type, with some cancer cell lines showing sensitivity at concentrations as low as 10 µg/mL .

5. Conclusion

This compound presents a promising profile as a multifunctional bioactive compound with antimicrobial, antioxidant, and anti-inflammatory activities. Its ability to modulate various biological pathways makes it a candidate for further research and potential therapeutic applications.

6. Future Directions

Further studies are warranted to explore:

  • The mechanisms underlying its biological activities.
  • The efficacy of this compound in clinical settings.
  • Its potential synergistic effects when combined with other therapeutic agents.

Q & A

Q. How can interdisciplinary teams collaboratively interpret conflicting data on this compound’s mechanism of action?

  • Methodological Answer : Organize data workshops with chemists, biologists, and statisticians. Use tools like PHI-base for pathogen-host interaction data or Cytoscape for network analysis. Pre-register hypotheses to avoid hindsight bias and apply causal inference frameworks (e.g., Bradford-Hill criteria) to assess evidence strength .

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